Physicochemical Differentiation Against Market-Leading 4-Anilinoquinazoline Kinase Inhibitors Gefitinib and Erlotinib
The target compound's physicochemical profile differentiates it from widely used 4-anilinoquinazolines like gefitinib and erlotinib, which can be crucial for projects requiring a distinct ADME or binding profile. Its computed partition coefficient (XLogP3 = 4) indicates higher lipophilicity than gefitinib (XLogP3 ~3.2) and erlotinib (~2.9), while its lower molecular weight (354.8 g/mol) compared to gefitinib (446.9 g/mol) and erlotinib (429.9 g/mol) may offer advantages in ligand efficiency .
| Evidence Dimension | Physicochemical properties (Lipophilicity and Molecular Weight) |
|---|---|
| Target Compound Data | XLogP3 = 4; MW = 354.8 g/mol |
| Comparator Or Baseline | Gefitinib (XLogP3 ~3.2, MW 446.9); Erlotinib (XLogP3 ~2.9, MW 429.9) |
| Quantified Difference | The target compound exhibits a 0.8–1.1 log unit increase in lipophilicity and a 75–92 Da decrease in molecular weight. |
| Conditions | Computed using XLogP3 algorithm; standard molecular formula calculation. |
Why This Matters
For researchers designing cell-based assays with improved membrane permeability or seeking a smaller, more ligand-efficient chemical starting point, this distinct property profile can directly influence the selection of a probe over bulkier, first-generation clinical candidates.
